Dipentaeritritol

Descripción general

Descripción

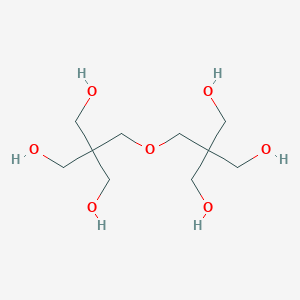

Dipentaerythritol is an ether compound derived from pentaerythritol. Its chemical name is 2,2-bis(hydroxymethyl)-1,3-propanediol, with the molecular formula C10H22O7 and a molecular weight of 254.28 . This compound is an attractive raw material used in the production of polyesters, polyethers, polyurethanes, and alkyd resins . It is also employed in the synthesis of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics .

Aplicaciones Científicas De Investigación

Dipentaerythritol has a wide range of applications in scientific research and industry:

Chemistry: It is used as a building block for the synthesis of polyesters, polyethers, and polyurethanes.

Biology: Dipentaerythritol derivatives are used in the formulation of biodegradable polymers and drug delivery systems.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mecanismo De Acción

Target of Action

Dipentaerythritol (DPE) is primarily used as a raw material in the production of various industrial products. It’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, and plasticizers .

Mode of Action

The mode of action of DPE is primarily chemical rather than biological. It’s synthesized from pentaerythritol (PE) in sulfolane, catalyzed by a small amount of sulfuric acid . The reaction parameters are optimized to achieve a high yield of DPE .

Biochemical Pathways

DPE is a product of the base-catalyzed Tollens condensation of acetaldehyde with formaldehyde . This process involves multiple chemical reactions, including condensation and dehydration . The exact biochemical pathways involved in these reactions are complex and depend on various factors, including the reaction conditions and the presence of catalysts .

Result of Action

The primary result of the action of DPE is the production of various industrial products. For example, it’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals . These products have various applications in industries such as plastics, paints, cosmetics, and many others .

Action Environment

The action of DPE is influenced by various environmental factors. For example, the synthesis of DPE from PE requires specific reaction conditions, including a specific temperature and the presence of a catalyst . Additionally, the stability and efficacy of the products made from DPE can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dipentaerythritol can be synthesized from pentaerythritol under acidic conditions. The process involves the selective dimerization of pentaerythritol in the presence of a low amount of sulfuric acid as a catalyst. The reaction is carried out in a suspension of pentaerythritol in sulfolane at 175°C for 60 minutes . The optimized conditions yield dipentaerythritol with 16% yield and 72% GPC purity .

Industrial Production Methods: In industrial settings, dipentaerythritol is often produced as a by-product during the manufacture of pentaerythritol. The process involves reacting formaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide or calcium hydroxide . The resulting mixture undergoes fractional crystallization to separate dipentaerythritol from pentaerythritol due to their differences in solubility .

Análisis De Reacciones Químicas

Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Dipentaerythritol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents such as tosyl chloride for the formation of tosylates.

Major Products: The major products formed from these reactions include various derivatives of dipentaerythritol, such as dipentaerythritol pentaacrylate and dipentaerythritol hexanitrate .

Comparación Con Compuestos Similares

Pentaerythritol: A polyol organic compound with the formula C5H12O4.

Dipentaerythritol Hexanitrate: A derivative of dipentaerythritol used in the production of explosives.

Pentaerythritol Tetranitrate: Another derivative used as a coronary vasodilator and in the production of explosives.

Uniqueness: Dipentaerythritol is unique due to its higher functionality compared to pentaerythritol, with six primary hydroxyl groups. This makes it more suitable for applications requiring high functionality, such as the production of high-performance polyesters and polyurethanes .

Actividad Biológica

Dipentaerythritol (DPE) is a polyol compound with significant industrial applications, particularly in the synthesis of polyesters, polyethers, and other specialty chemicals. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of dipentaerythritol, including its toxicity, biodegradability, and interactions in biological systems.

Dipentaerythritol is a highly branched polyol with the chemical formula and a CAS number of 126-58-9. It is primarily utilized in the production of:

- Polyesters and Polyurethanes : Used as a building block for resins.

- Coatings and Adhesives : Enhances mechanical properties and durability.

- Plasticizers : Improves flexibility in polymers.

- Cosmetics : Serves as a humectant and stabilizer.

Mammalian Toxicity

Research indicates that dipentaerythritol exhibits low toxicity to mammals. A study assessed potential exposure routes (inhalation, ingestion, dermal) and concluded that inhalation exposure is minimal due to its low vapor pressure (10⁻⁹ Pa) and low partition coefficient (-2 log Kow) . The No Observed Adverse Effect Levels (NOAELs) were found to be high, suggesting a low degree of toxicity .

Mutagenicity Testing

In mutagenicity assays conducted using bacterial strains (TA98, TA1537), dipentaerythritol demonstrated no mutagenic effects at concentrations up to 5000 µg/plate, both with and without metabolic activation . This finding suggests that DPE does not pose significant genetic risks under the tested conditions.

Biodegradability

Dipentaerythritol is characterized as not readily biodegradable , with studies showing that it persists in the environment. In aerobic biodegradability tests, it was found that only 1.8% was degraded after 7 days at a concentration of 1 g/L . The compound's hydrolitically stable nature at pH levels between 4 and 9 further supports its persistence in aquatic environments .

Case Study 1: Environmental Persistence

A study conducted by Sjogreen (1992) evaluated the environmental impact of dipentaerythritol. The results indicated that DPE remains largely unchanged in aquatic environments, leading to concerns about its long-term ecological effects .

Case Study 2: Interaction with Biological Systems

Research has shown that dipentaerythritol can influence nucleation processes in solid-liquid systems. For instance, it was found to significantly increase the interfacial energy during crystallization processes, which could impact the growth of certain crystals in biological contexts .

Table 1: Summary of Toxicological Data on Dipentaerythritol

Propiedades

IUPAC Name |

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCBTDQIULDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)COCC(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027039 | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 @ 25 °C/4 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound | |

CAS No. |

126-58-9 | |

| Record name | Dipentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6699UJQ478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-220 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dipentaerythritol?

A1: Dipentaerythritol has the molecular formula C10H22O8 and a molecular weight of 254.28 g/mol.

Q2: How is dipentaerythritol synthesized?

A2: Dipentaerythritol is primarily synthesized via a base-catalyzed Tollens condensation reaction of formaldehyde and acetaldehyde. [, , , ] This reaction often yields a mixture of pentaerythritol, dipentaerythritol, and tripentaerythritol, requiring further separation and purification steps. [, , ]

Q3: What is the role of pentaerythritol in dipentaerythritol synthesis?

A3: Research suggests that monopentaerythritol (C(CH2OH)4) acts as an intermediate in the reaction pathway leading to dipentaerythritol formation. [, ] The yield of dipentaerythritol is influenced by the concentration of monopentaerythritol present in the reaction mixture. []

Q4: Are there alternative synthetic routes to dipentaerythritol?

A4: Yes, researchers have explored alternative methods, like the homodimerization of allylic derivatives of 1,4-anhydro-D-sorbitol through metathesis reactions, to synthesize dipentaerythritol analogues. []

Q5: How can the purity of dipentaerythritol be analyzed?

A5: High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the purity of dipentaerythritol. [] This method allows for the separation and quantification of pentaerythritol and dipentaerythritol in a mixture. []

Q6: What are some notable physical properties of dipentaerythritol?

A6: Dipentaerythritol typically exists as a white, crystalline solid at room temperature. [] It exhibits relatively low water solubility, which can influence its applications and formulation strategies. []

Q7: How does the crystallization of dipentaerythritol compare to pentaerythritol?

A7: Studies on crystallization kinetics show that dipentaerythritol crystals tend to be smaller and denser compared to pentaerythritol crystals. [] This difference in crystallization behavior is attributed to variations in crystal growth rate and nucleation rate. [, ]

Q8: How can the morphology of dipentaerythritol crystals be modified?

A8: The morphology of dipentaerythritol crystals can be influenced by the presence of additives during crystallization. [] For instance, dipentaerythritol itself can act as an additive to modify the crystal habit of pentaerythritol, leading to changes in bulk density and aspect ratio. []

Q9: What are some common applications of dipentaerythritol?

A9: Dipentaerythritol serves as a key building block for a diverse range of products, including:

- Flame retardants: Dipentaerythritol is frequently incorporated into flame-retardant formulations, often in conjunction with ammonium polyphosphate (APP) and melamine. [, , , ] The synergistic action of these components enhances the flame retardancy of polymers like polypropylene and polyoxymethylene. [, , , ]

- Lubricating oil esters: Dipentaerythritol reacts with various fatty acids to produce esters with excellent lubricating properties, making them suitable for use in high-performance applications like refrigeration systems. [, , , , , ]

- Alkyd resins: Dipentaerythritol and its derivatives can be employed in the synthesis of alkyd resins, which are widely used in coatings and paints. []

- Acrylate monomers: Dipentaerythritol serves as a precursor for the synthesis of acrylate monomers, such as dipentaerythritol hexaacrylate, which find applications in coatings, adhesives, and other polymer materials. [, , , , , ]

Q10: How does the structure of dipentaerythritol contribute to its flame-retardant properties?

A10: The presence of multiple hydroxyl groups in dipentaerythritol allows it to act as a char-forming agent in intumescent flame-retardant systems. [, ] When exposed to heat, dipentaerythritol decomposes and forms a protective char layer on the surface of the polymer, inhibiting combustion and reducing flammability. [, ]

Q11: What are the advantages of using dipentaerythritol esters as lubricants?

A11: Dipentaerythritol esters exhibit several favorable properties as lubricants, including high thermal and oxidative stability, low volatility, good viscosity-temperature characteristics, and compatibility with various refrigerants. [, , , ] These properties make them suitable for demanding applications where conventional lubricants may degrade or fail.

Q12: How does the degree of esterification of dipentaerythritol affect its properties?

A12: The degree of esterification, which refers to the number of hydroxyl groups replaced by ester groups, can significantly impact the properties of dipentaerythritol esters. For instance, higher degrees of esterification generally lead to improved hydrolytic stability and lower viscosity. [, ]

Q13: What are some challenges associated with using dipentaerythritol-based materials?

A13:

- Volume shrinkage: Dipentaerythritol-based acrylate monomers, like dipentaerythritol hexaacrylate, can exhibit significant volume shrinkage during polymerization, which can lead to stress build-up and reduced performance in coatings and other applications. []

- Water sensitivity: Some dipentaerythritol-based materials, particularly flame retardants, may be susceptible to hydrolysis in the presence of moisture, potentially compromising their effectiveness over time. []

- Cost: Compared to some alternative materials, dipentaerythritol and its derivatives can be relatively expensive, potentially impacting their economic viability in certain applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.